1,6-dimethyl (3E)-hex-3-enedioate
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Overview
Description
1,6-Dimethyl (3E)-hex-3-enedioate is an organic compound with the molecular formula C8H12O4 It is a diester derived from hex-3-enedioic acid, where the carboxyl groups are esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethyl (3E)-hex-3-enedioate can be synthesized through the esterification of hex-3-enedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation. The general reaction is as follows:
Hex-3-enedioic acid+2MethanolH2SO41,6-Dimethyl (3E)-hex-3-enedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process. Additionally, the removal of water by azeotropic distillation can help shift the equilibrium towards the ester product.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl (3E)-hex-3-enedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed back to hex-3-enedioic acid and methanol in the presence of aqueous acid or base.
Reduction: The compound can be reduced to the corresponding diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Hex-3-enedioic acid and methanol.
Reduction: 1,6-Hexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,6-Dimethyl (3E)-hex-3-enedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and resins with specific properties.
Biological Studies: It may be used as a model compound to study ester hydrolysis and related enzymatic processes.
Industrial Applications: The compound can be utilized in the production of plasticizers, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,6-dimethyl (3E)-hex-3-enedioate in chemical reactions typically involves the nucleophilic attack on the ester carbonyl carbon, leading to the formation of tetrahedral intermediates. In hydrolysis, for example, water or hydroxide ions act as nucleophiles, attacking the carbonyl carbon and resulting in the cleavage of the ester bond.
Comparison with Similar Compounds
Similar Compounds
Dimethyl adipate: A similar diester with a saturated carbon chain.
Dimethyl maleate: An ester with a similar structure but with a cis double bond.
Dimethyl fumarate: An ester with a similar structure but with a trans double bond.
Uniqueness
1,6-Dimethyl (3E)-hex-3-enedioate is unique due to its specific (3E) configuration, which can influence its reactivity and physical properties. The presence of the double bond in the (3E) configuration can also affect the compound’s interactions with other molecules and its behavior in various chemical reactions.
Properties
CAS No. |
41820-27-3 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
dimethyl hex-3-enedioate |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
CPSQPCGPYWRIPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC=CCC(=O)OC |
Origin of Product |
United States |
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